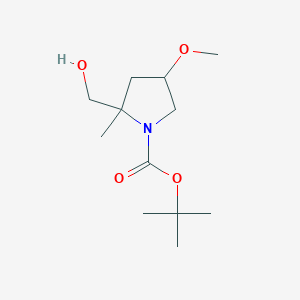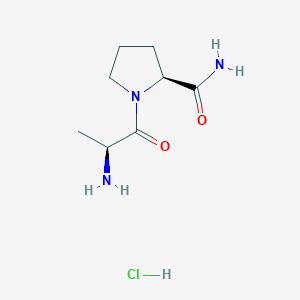
methyl 4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)carbamoyl)benzoate, also known as MTFB, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. MTFB belongs to the class of carbamate derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
One significant application area is the development of synthesis methodologies for pyran derivatives, which are valuable intermediates in organic chemistry. For example, tetra-methyl ammonium hydroxide has been employed as a catalyst for synthesizing various 4H-benzo[b]pyran derivatives, highlighting the importance of efficient catalysts in organic synthesis processes (Balalaie et al., 2007). Similarly, the research on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid underlines the versatility of pyran derivatives in synthesizing complex organic molecules (Agekyan & Mkryan, 2015).
Materials Science
In materials science, the study of hydrogen-bonded supramolecular structures showcases the potential of pyran derivatives in designing novel materials. Research on three substituted 4-pyrazolylbenzoates demonstrates how hydrogen bonding can influence the assembly of molecules into complex structures, offering insights into the design of new materials with specific properties (Portilla et al., 2007).
Catalysis
The field of catalysis also benefits from the study of pyran derivatives. The organocatalytic synthesis of densely functionalized 4H-pyrans using bifunctional tetraethylammonium 2-(carbamoyl)benzoate highlights how catalysis can be leveraged for the efficient preparation of complex organic molecules, demonstrating the role of catalysts in facilitating green and sustainable chemical processes (Dekamin et al., 2016).
Eigenschaften
IUPAC Name |
methyl 4-[oxan-4-yl(2,2,2-trifluoroethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-23-15(22)12-4-2-11(3-5-12)14(21)20(10-16(17,18)19)13-6-8-24-9-7-13/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRMREIWHWCIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC(F)(F)F)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide](/img/structure/B2755065.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2755069.png)
![4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2755070.png)

![5-[(2R,4S)-4-Methoxy-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2755072.png)



![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2755078.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine](/img/structure/B2755083.png)
